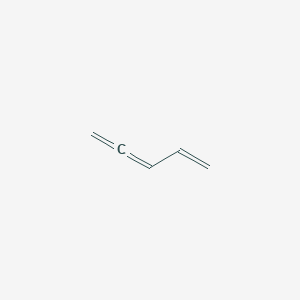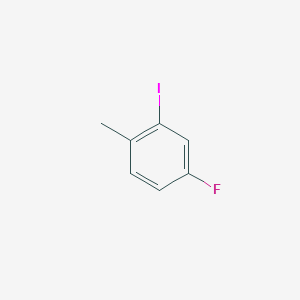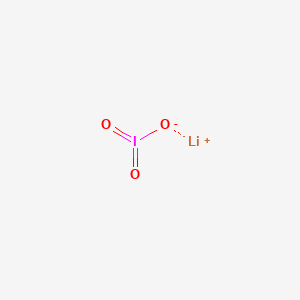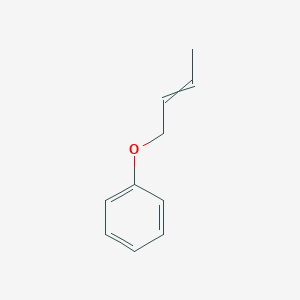
Benzene, (2-butenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-butenyloxy)-, also known as 2-butoxy-1-propene, is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a sweet, fruity odor and is used in various industries as a solvent, intermediate, and reagent.
Mécanisme D'action
Benzene, (2-butenyloxy)- acts as a nucleophile in chemical reactions due to the presence of a double bond in its structure. It can also act as a carbonyl compound due to the presence of an oxygen atom in its structure.
Biochemical and Physiological Effects:
Benzene, (2-butenyloxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye irritation and respiratory tract irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, (2-butenyloxy)- has several advantages for lab experiments, including its low toxicity and high reactivity. However, it has limitations due to its low boiling point and high flammability.
Orientations Futures
Future research on Benzene, (2-butenyloxy)- could focus on its potential use as a reagent in selective organic reactions, its potential as a solvent for green chemistry, and its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, Benzene, (2-butenyloxy)- is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in the field of chemistry.
Méthodes De Synthèse
Benzene, (2-butenyloxy)- can be synthesized by the reaction of butanol and propylene oxide in the presence of a catalyst. The reaction yields Benzene, (2-butenyloxy)-ropanol, which is then dehydrated to form Benzene, (2-butenyloxy)-.
Applications De Recherche Scientifique
Benzene, (2-butenyloxy)- has various scientific research applications, including its use as a solvent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and as a reagent in chemical reactions.
Propriétés
Numéro CAS |
14503-58-3 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
but-2-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
Clé InChI |
USBQRZMRUABNHR-UHFFFAOYSA-N |
SMILES |
CC=CCOC1=CC=CC=C1 |
SMILES canonique |
CC=CCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



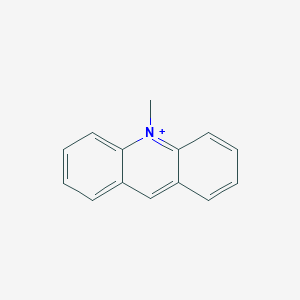
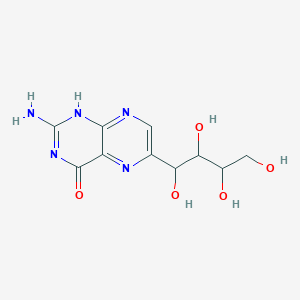

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
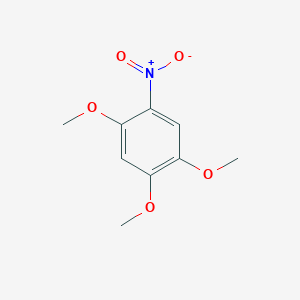
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
